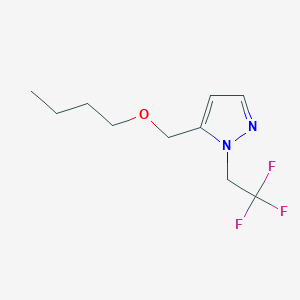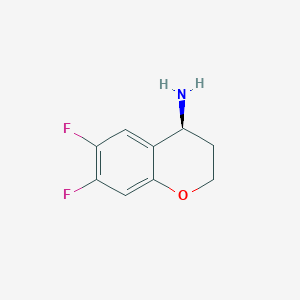![molecular formula C28H30N4O3S2 B2826078 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 923088-23-7](/img/structure/B2826078.png)
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide: is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]thiazole core, a piperidine sulfonyl group, and a pyridin-2-ylmethyl substituent, making it a molecule of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the piperidine sulfonyl group and the pyridin-2-ylmethyl substituent. Common reagents used in these reactions include thionyl chloride, piperidine, and pyridine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: Substitution reactions involve replacing one functional group with another, which can change the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology: In biological research, N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into cellular processes and pathways.
Medicine: This compound shows promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
作用机制
The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing cellular pathways. For example, it may inhibit specific enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Benzo[d]thiazole derivatives: Compounds with similar core structures but different substituents.
Piperidine sulfonyl compounds: Molecules containing the piperidine sulfonyl group with varying substituents.
Pyridine-containing molecules: Compounds with pyridine rings and different functional groups.
属性
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonyl-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O3S2/c1-19-7-6-16-31(17-19)37(34,35)24-13-11-22(12-14-24)27(33)32(18-23-8-4-5-15-29-23)28-30-25-20(2)9-10-21(3)26(25)36-28/h4-5,8-15,19H,6-7,16-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUIEXGACBXKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=C(C=CC(=C5S4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3,4-Dimethylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2826001.png)

![2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2826004.png)
![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2826005.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(3-chlorophenyl)-2-methoxypropyl]ethanediamide](/img/structure/B2826006.png)




![methyl 5,5,7,7-tetramethyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2826013.png)
![2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2826015.png)


